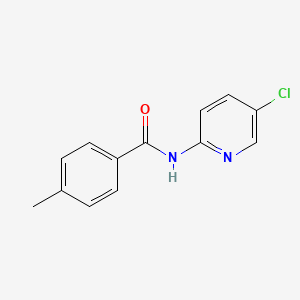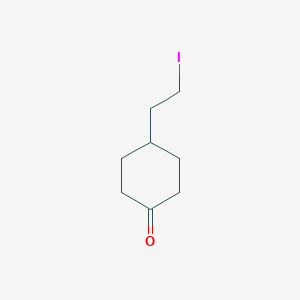
4-(2-Iodoethyl)cyclohexanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-ヨードエチル)シクロヘキサノンは、分子式C8H13IOの有機化合物です。シクロヘキサノンの誘導体であり、シクロヘキサノン環の第4炭素にヨードエチル基が結合しています。
製法
合成経路と反応条件
4-(2-ヨードエチル)シクロヘキサノンの合成は、一般的にシクロヘキサノン誘導体のヨウ素化を伴います。一般的な方法の1つは、シクロヘキサノンをヨウ素と適切な酸化剤と反応させることで、制御された条件下で反応を行う方法です。反応は通常、アセトニトリルやジクロロメタンなどの有機溶媒中で行われ、温度は目的生成物の選択的生成を保証するために適度なレベルに維持されます。
工業生産方法
工業的な環境では、4-(2-ヨードエチル)シクロヘキサノンの製造には、効率と収率を高めるための連続フロープロセスが用いられる場合があります。触媒と最適化された反応条件の使用により、合成のスケーラビリティをさらに向上させることができます。生成物は通常、蒸留または再結晶によって精製され、所望の純度が得られます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Iodoethyl)cyclohexanone typically involves the iodination of cyclohexanone derivatives. One common method is the reaction of cyclohexanone with iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, and the temperature is maintained at a moderate level to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. The product is typically purified through distillation or recrystallization to achieve the desired purity.
化学反応の分析
反応の種類
4-(2-ヨードエチル)シクロヘキサノンは、以下を含むさまざまな化学反応を起こすことができます。
酸化: この化合物は酸化されて対応するカルボン酸またはケトンを形成することができます。
還元: 還元反応により、ケトン基をアルコールに変換することができます。
置換: ヨードエチル基は、アミンやチオールなどの他の求核剤と置換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)があります。
還元: 水素化ホウ素ナトリウム(NaBH4)や水素化リチウムアルミニウム(LiAlH4)が還元剤として頻繁に使用されます。
置換: 求核置換反応は、アジ化ナトリウム(NaN3)やチオ尿素(NH2CSNH2)などの試薬を用いて行うことができます。
生成される主な生成物
酸化: カルボン酸またはケトンの形成。
還元: アルコールの形成。
置換: さまざまな置換シクロヘキサノン誘導体の形成。
科学的研究の応用
4-(2-ヨードエチル)シクロヘキサノンは、科学研究においていくつかの用途があります。
化学: 複雑な有機分子の合成における中間体として使用されます。
生物学: この化合物は、生化学経路と酵素相互作用の研究に使用できます。
産業: 特殊化学品や材料の製造に使用されます。
作用機序
4-(2-ヨードエチル)シクロヘキサノンの作用機序は、特定の分子標的との相互作用を伴います。ヨードエチル基は求核置換反応に関与することができ、ケトン基はさまざまな変換を受けることができます。これらの相互作用は、生化学経路を調節し、化合物の生物活性を影響を与える可能性があります。
類似の化合物との比較
類似の化合物
シクロヘキサノン: ヨードエチル基がない親化合物。
4-(2-ブロモエチル)シクロヘキサノン: ヨードエチル基の代わりにブロモエチル基を持つ類似の構造。
4-(2-クロロエチル)シクロヘキサノン: クロロエチル基を持つ類似の構造。
独自性
4-(2-ヨードエチル)シクロヘキサノンは、ヨードエチル基の存在により、ブロモおよびクロロアナログと比較して、独特の反応性と潜在的な用途を持つことが特徴です。ヨウ素原子の大きさと高い反応性により、異なる反応経路と生成物が生じる可能性があります。
類似化合物との比較
Similar Compounds
Cyclohexanone: The parent compound, lacking the iodoethyl group.
4-(2-Bromoethyl)cyclohexanone: Similar structure with a bromoethyl group instead of an iodoethyl group.
4-(2-Chloroethyl)cyclohexanone: Similar structure with a chloroethyl group.
Uniqueness
4-(2-Iodoethyl)cyclohexanone is unique due to the presence of the iodoethyl group, which imparts distinct reactivity and potential applications compared to its bromo and chloro analogs. The iodine atom’s larger size and higher reactivity can lead to different reaction pathways and products.
特性
IUPAC Name |
4-(2-iodoethyl)cyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13IO/c9-6-5-7-1-3-8(10)4-2-7/h7H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSCFVSOSHQEZAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1CCI |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13IO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60450986 |
Source


|
| Record name | 4-(2-iodoethyl)cyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60450986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
219945-60-5 |
Source


|
| Record name | 4-(2-iodoethyl)cyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60450986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


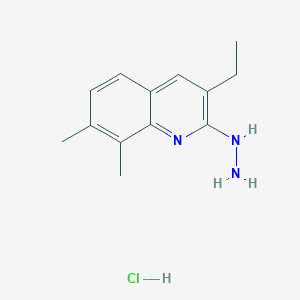

![2-Phenylbenzo[G]quinoline](/img/structure/B11862730.png)
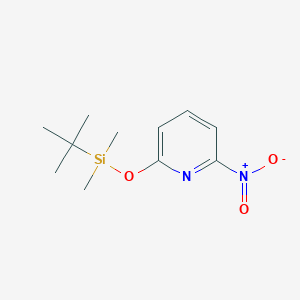

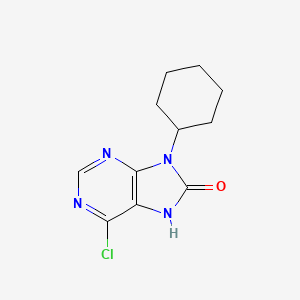
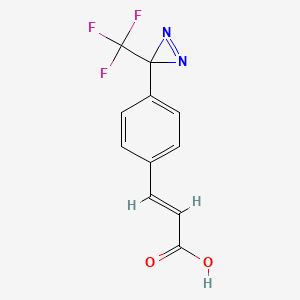
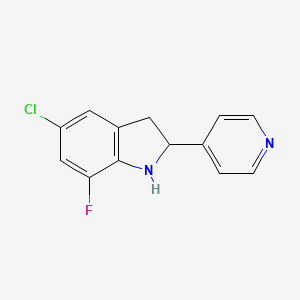
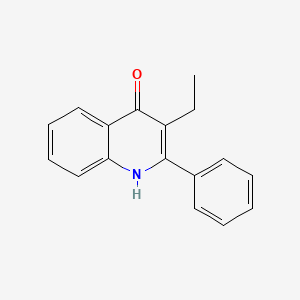
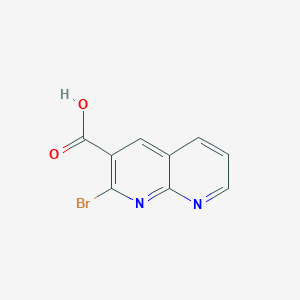
![Butanoic acid, 4-[[(1R)-2-hydroxy-1-phenylethyl]amino]-, ethyl ester](/img/structure/B11862782.png)
